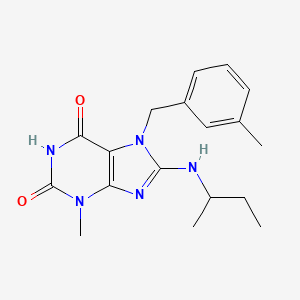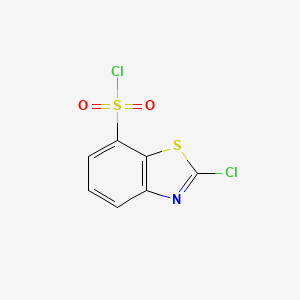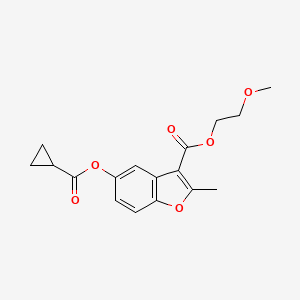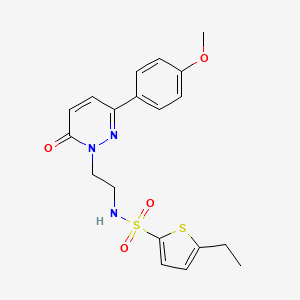
8-sec-Butylamino-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-sec-Butylamino-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione, also known as SKF-81297, is a selective dopamine D1 receptor agonist. It has been extensively studied for its potential applications in scientific research.
Mechanism of Action
8-sec-Butylamino-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione acts as a selective agonist for dopamine D1 receptors, which are primarily located in the striatum and prefrontal cortex of the brain. Activation of these receptors leads to increased intracellular cAMP levels and activation of protein kinase A, which in turn modulates neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-sec-Butylamino-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione are diverse and depend on the specific experimental context. In general, 8-sec-Butylamino-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione has been shown to increase dopamine release in the striatum, enhance synaptic plasticity in the prefrontal cortex, and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 8-sec-Butylamino-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione in lab experiments is its selectivity for dopamine D1 receptors, which allows for more precise manipulation of these receptors in comparison to non-selective compounds. However, one limitation is that the effects of 8-sec-Butylamino-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione may vary depending on the specific experimental conditions, such as the dose and route of administration.
Future Directions
There are many potential future directions for research involving 8-sec-Butylamino-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione, including investigations into its effects on other neurotransmitter systems, its potential therapeutic applications for neurological and psychiatric disorders, and its use as a tool for studying the neural mechanisms underlying learning and memory processes. Additionally, further research is needed to fully understand the limitations and potential risks associated with its use in lab experiments.
Synthesis Methods
The synthesis of 8-sec-Butylamino-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione involves a multi-step process, starting with the reaction of 3-methylbenzylamine with ethyl acetoacetate to form 3-methyl-N-(3-methylphenyl)butanamide. This intermediate is then reacted with methyl iodide to form 8-bromo-3-methyl-7-(3-methylphenyl)purine-2,6-dione. Finally, the bromine atom is substituted with a butylamino group using butylamine and sodium hydride.
Scientific Research Applications
8-sec-Butylamino-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione has been used in a wide range of scientific research studies, including investigations into the neurobiology of addiction, Parkinson's disease, and schizophrenia. It has also been used to study the role of dopamine D1 receptors in learning and memory processes.
properties
IUPAC Name |
8-(butan-2-ylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-5-12(3)19-17-20-15-14(16(24)21-18(25)22(15)4)23(17)10-13-8-6-7-11(2)9-13/h6-9,12H,5,10H2,1-4H3,(H,19,20)(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUAYSLPUYOTLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B2549125.png)

![2-(6-Benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2549132.png)



![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-5-yl]acetic acid](/img/structure/B2549140.png)

![6-Cyclopropyl-2-[1-(2-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2549142.png)



